N1-(8-喹啉基)-2-氯乙酰胺

描述

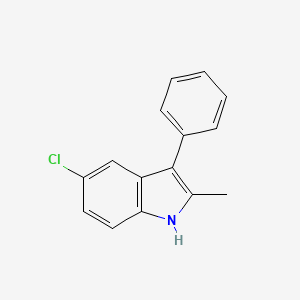

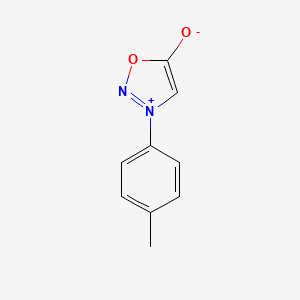

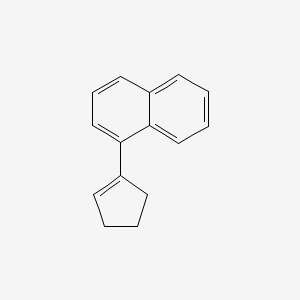

N1-(8-quinolyl)-2-chloroacetamide, also known as CQ, is a chemical compound that has been extensively studied for its potential use in scientific research. CQ is a member of the quinoline family of compounds and has been found to have a range of biochemical and physiological effects.

科学研究应用

Anticancer Activity

N1-(8-quinolyl)-2-chloroacetamide: derivatives have been synthesized and studied for their potential as anticancer agents. Research indicates that certain complexes containing this compound exhibit significant anticancer activity against cell lines such as A549 human lung adenocarcinoma . These compounds can intercalate with DNA, causing damage that leads to cell death, particularly in cancer cells. The ability to generate reactive oxygen species (ROS) within cancer cells is also a mechanism through which these compounds exert their cytotoxic effects .

DNA Interaction Studies

The interaction of N1-(8-quinolyl)-2-chloroacetamide derivatives with calf thymus DNA (CT-DNA) has been explored using spectroscopic techniques . These studies are crucial for understanding the binding mode and strength of these compounds with DNA, which is essential for designing drugs that target genetic material in cancer therapy.

Synthesis of Schiff Base Ligands

Schiff base ligands derived from N1-(8-quinolyl)-2-chloroacetamide have been synthesized and characterized . These ligands are valuable in coordination chemistry for creating metal complexes with potential biological applications, including anticancer properties.

Biological Inorganic Chemistry

The compound’s derivatives are used in the synthesis of iron complexes studied in biological inorganic chemistry . These complexes have been characterized by various spectroscopic methods and are of interest due to their potential biological activities, including their role as anticancer agents.

Molecular Docking Studies

Molecular docking studies involving N1-(8-quinolyl)-2-chloroacetamide derivatives provide insights into their potential interactions with biological targets . These studies help predict the orientation and binding affinity of these compounds to biomolecules, which is crucial for drug design and discovery.

Excited-State Intramolecular Proton Transfer (ESIPT)

The compound has been studied for its excited-state intramolecular proton transfer (ESIPT) properties . ESIPT is a photophysical process that has implications in fluorescence and can be utilized in the development of fluorescent probes and sensors.

作用机制

Target of Action

N1-(8-quinolyl)-2-chloroacetamide primarily targets DNA, particularly calf thymus DNA (CT-DNA) . The compound exhibits good DNA-binding activity via intercalation .

Mode of Action

The compound interacts with its target, DNA, through intercalation . This interaction involves the insertion of the planar molecule between DNA base pairs, disrupting the normal structure of the DNA helix and interfering with processes such as replication and transcription .

Biochemical Pathways

It is known that the compound’s interaction with dna can lead to dna damage, which can trigger a variety of cellular responses, including dna repair mechanisms and apoptosis .

Pharmacokinetics

Its ability to intercalate into dna suggests that it may be able to penetrate cell membranes .

Result of Action

The result of N1-(8-quinolyl)-2-chloroacetamide’s action is the induction of DNA damage, which can lead to cell death . In fact, the compound has been shown to exhibit anticancer activity against the A549 human lung adenocarcinoma cell line .

Action Environment

The action, efficacy, and stability of N1-(8-quinolyl)-2-chloroacetamide can be influenced by various environmental factors. For instance, the presence of other ions in the cellular environment, such as Ca2+ and Mg2+, can affect the compound’s ability to selectively bind to Zn2+

属性

IUPAC Name |

2-chloro-N-quinolin-8-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-7-10(15)14-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSCGIHFKLZTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)CCl)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352823 | |

| Record name | N1-(8-quinolyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32889-11-5 | |

| Record name | N1-(8-quinolyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1615360.png)